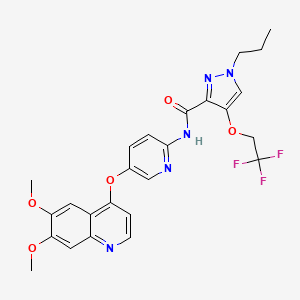

Adrixetinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

2394874-66-7 |

|---|---|

Molecular Formula |

C25H24F3N5O5 |

Molecular Weight |

531.5 g/mol |

IUPAC Name |

N-[5-(6,7-dimethoxyquinolin-4-yl)oxy-2-pyridinyl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |

InChI |

InChI=1S/C25H24F3N5O5/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34) |

InChI Key |

BWUUJXXFCSYLFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Adrixetinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed through a collaboration involving The Lead Discovery Center, The Max Planck Institute of Biochemistry, Vichem Chemie, and further advanced by Qurient Co. and Merck & Co., this compound represents a promising immunotherapeutic agent. By selectively inhibiting these key kinases, this compound modulates the tumor microenvironment, enhances anti-tumor immunity, and overcomes drug resistance. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound.

Discovery and Rationale

The discovery of this compound was driven by the growing understanding of the critical roles that Axl, Mer, and CSF1R play in cancer progression and immune evasion. Overexpression of Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is associated with poor prognosis, drug resistance, and metastasis in various cancers.[3] These kinases are involved in key oncogenic processes, including cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).

Simultaneously, CSF1R is a key regulator of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype within the tumor microenvironment. By targeting CSF1R, the aim was to reprogram these macrophages to a pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response. The rationale behind developing a triple inhibitor was to simultaneously target both the intrinsic tumor cell survival pathways and the extrinsic immune-suppressive environment, offering a multi-pronged attack on cancer.

Synthesis of this compound

The chemical synthesis of this compound is detailed in the patent WO2019229251. The synthesis involves a multi-step process, a generalized scheme of which is presented below. For full, specific details of the synthesis, including reagents, reaction conditions, and purification methods, please refer to the aforementioned patent.

Experimental Protocol: Generalized Synthesis Scheme

The synthesis of this compound and its analogs, as described in patent literature, generally follows a convergent synthesis strategy. A key step often involves the coupling of a substituted quinoline or a similar heterocyclic core with a substituted aniline derivative. The following is a representative, generalized protocol:

-

Preparation of the Heterocyclic Core: A suitably substituted heterocyclic precursor, such as a halogenated quinoline, is synthesized. This often involves multi-step reactions to build the core structure and introduce necessary functional groups for subsequent coupling reactions.

-

Synthesis of the Substituted Aniline Moiety: A separate synthetic route is employed to prepare the aniline portion of the molecule, which is often elaborately substituted to optimize binding affinity and pharmacokinetic properties.

-

Coupling Reaction: The heterocyclic core and the substituted aniline are coupled together. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

Final Modification and Purification: Following the coupling reaction, further chemical modifications may be performed to introduce or alter peripheral functional groups. The final compound is then purified to a high degree using techniques such as column chromatography and recrystallization.

Note: This is a generalized description. The precise reagents, catalysts, solvents, and reaction conditions are critical for successful synthesis and are detailed in the relevant patent literature.

Mechanism of Action

This compound exerts its anti-cancer effects through the potent and selective inhibition of Axl, Mer, and CSF1R kinases.

Kinase Inhibition Profile

This compound has demonstrated high potency against its target kinases in preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Axl | 0.3 |

| Mer | 0.8 |

| CSF1R | 8.7 |

| Table 1: In vitro kinase inhibitory activity of this compound.[4] |

Signaling Pathways

The inhibition of Axl, Mer, and CSF1R by this compound disrupts several downstream signaling pathways crucial for tumor growth and survival, as well as immune suppression.

-

Axl/Mer Inhibition: By blocking Axl and Mer, this compound inhibits downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and migration.

-

CSF1R Inhibition: Inhibition of CSF1R signaling leads to the depletion of M2-like tumor-associated macrophages and a shift towards a more pro-inflammatory M1-like macrophage phenotype. This reprogramming of the tumor microenvironment enhances the recruitment and activation of cytotoxic T lymphocytes, leading to an anti-tumor immune response.

The following diagram illustrates the key signaling pathways modulated by this compound.

Preclinical and Clinical Development

This compound has undergone extensive preclinical evaluation and is currently in clinical development for various indications.

Preclinical Pharmacokinetics

Preclinical studies in animal models have demonstrated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a dose-dependent exposure profile. These studies were crucial for determining the starting doses for human clinical trials.[5][6]

| Parameter | Value | Species |

| Bioavailability | Data not publicly available | Rodent/Non-rodent |

| Tmax | Data not publicly available | Rodent/Non-rodent |

| Cmax | Dose-dependent increase observed | Human |

| AUC | Dose-dependent increase observed | Human |

| Table 2: Summary of Pharmacokinetic Parameters of this compound.[7] |

Clinical Trials

This compound is being investigated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents. A notable study is the Phase 1b/2 trial NCT05438420, evaluating this compound in combination with pembrolizumab in patients with advanced solid tumors.

Clinical Trial NCT05438420 Summary

| Phase | Title | Interventions | Indications | Status |

| Phase 1b/2 | A Study of this compound (Q702) in Combination With Pembrolizumab in Participants With Selected Advanced Solid Tumors | This compound + Pembrolizumab | Advanced Solid Tumors | Recruiting |

| Table 3: Overview of the NCT05438420 Clinical Trial.[8] |

Preliminary results from this trial have shown a manageable safety profile and early signs of anti-tumor activity.[7][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of this compound against its target kinases was likely determined using a method similar to the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Kinase Reaction: The target kinase (Axl, Mer, or CSF1R) is incubated with a suitable substrate and ATP in a reaction buffer. Test compounds (e.g., this compound) at various concentrations are included to assess their inhibitory effect.

-

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the initial kinase activity. The signal is measured using a luminometer.

-

Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a promising, orally administered triple kinase inhibitor with a well-defined mechanism of action that targets both tumor cells and the tumor microenvironment. Its potent inhibition of Axl, Mer, and CSF1R provides a strong rationale for its continued clinical development in a variety of oncology indications. The ongoing clinical trials will further elucidate its safety and efficacy profile, potentially establishing this compound as a valuable new agent in the armamentarium against cancer.

References

- 1. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]

- 4. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Considerations for New Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. ckb-core.genomenon.com [ckb-core.genomenon.com]

- 9. researchgate.net [researchgate.net]

Adrixetinib (Q702): A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (formerly Q702) is an orally bioavailable, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1] These kinases are key players in tumor progression, immune evasion, and drug resistance.[1][2][3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are implicated in promoting tumor cell survival, proliferation, invasion, and metastasis, while also contributing to an immunosuppressive tumor microenvironment (TME).[1][3][4] CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[2][5][6] By simultaneously inhibiting these three targets, this compound aims to remodel the TME from an immunosuppressive to an immune-stimulatory state, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other therapies, including immune checkpoint inhibitors.[2][4][5][6]

This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various assays and models.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| Axl | 0.3 | Kinase-domain binding-based assay |

| Mer | 0.8 | Kinase-domain binding-based assay |

| CSF1R | 8.7 | Kinase-domain binding-based assay |

| Data sourced from a kinase-domain binding-based assay assessing the inhibitory activity of this compound.[7] |

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) | Key Findings |

| CT26 (colorectal carcinoma) | This compound | Not Specified | Significant | Remodeling of the TME towards immune stimulation. |

| MC38 (colon adenocarcinoma) | This compound | Not Specified | Significant | Expansion of M1 macrophage and CD8+ T cell populations. |

| 4T1 (breast cancer) | This compound | Not Specified | Significant | Decrease in M2 macrophage and MDSC populations. |

| B16F10 (melanoma) | This compound | Not Specified | Significant | Increased MHC class I and E-cadherin expression in tumor cells. |

| Preclinical studies in various syngeneic tumor mouse models demonstrated significant anti-tumor activity of this compound.[5][6] |

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in the research of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinases Axl, Mer, and CSF1R.

-

Methodology: A kinase-domain binding-based assay was utilized. The specific recombinant kinase domains of human Axl, Mer, and CSF1R were incubated with varying concentrations of this compound. The binding of a fluorescently labeled ATP-competitive ligand to the kinase domain was measured. The displacement of this ligand by this compound was quantified to determine the IC50 values. Data analysis was performed using non-linear regression to fit a dose-response curve.[7]

Syngeneic Mouse Tumor Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with other agents.

-

Cell Lines: CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (breast cancer), and B16F10 (melanoma) cell lines were used.

-

Animal Model: BALB/c or C57BL/6 mice were used, depending on the origin of the tumor cell line.

-

Procedure:

-

Tumor cells were implanted subcutaneously into the flank of the mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally at specified doses and schedules.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).

-

-

Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was calculated. Statistical analysis was performed to compare treatment groups.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

-

Objective: To characterize the changes in the immune cell populations within the tumor microenvironment following this compound treatment.

-

Sample Preparation: Tumors from treated and control mice were harvested and dissociated into single-cell suspensions using enzymatic digestion and mechanical disruption.

-

Staining: The single-cell suspensions were stained with a panel of fluorescently conjugated antibodies specific for various immune cell markers, including but not limited to:

-

T cells: CD3, CD4, CD8

-

Macrophages: F4/80, CD11b, CD206 (M2 marker), iNOS (M1 marker)

-

Myeloid-Derived Suppressor Cells (MDSCs): CD11b, Gr-1

-

-

Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data was analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical research of this compound.

Caption: Mechanism of action of this compound targeting Axl, Mer, and CSF1R.

Caption: Modulation of the tumor microenvironment by this compound.

Caption: Workflow for in vivo syngeneic mouse model experiments.

References

- 1. Facebook [cancer.gov]

- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]

- 3. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Adrixetinib: A Technical Guide to its Role in Modulating the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrixetinib (Q702) is an orally available, selective small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are pivotal in fostering an immunosuppressive tumor microenvironment (TME) and promoting tumor progression, immune evasion, and drug resistance. By simultaneously inhibiting these three key targets, this compound remodels the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of this compound's mechanism of action, its multifaceted effects on the TME, and relevant preclinical and clinical data.

Introduction to this compound and its Targets

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor growth and metastasis.[1] Key players in the immunosuppressive TME include tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). This compound targets three RTKs that are crucial for the function of these and other cells within the TME:

-

Axl and Mer: Members of the TAM (Tyro3, Axl, Mer) family of RTKs, their overexpression is linked to poor prognosis in various cancers. They are involved in promoting cell survival, proliferation, invasion, and resistance to therapies.[2] Axl and Mer signaling also contributes to the suppression of innate immune responses.[3]

-

CSF1R: This receptor is the primary regulator of macrophage differentiation and survival. Its activation by its ligand, CSF-1, promotes the differentiation of macrophages towards an immunosuppressive M2-like phenotype.[3] CSF1R signaling is also critical for the recruitment and function of MDSCs.[3]

By inhibiting these three targets, this compound disrupts key signaling pathways that sustain an immunosuppressive TME, thereby unleashing the anti-tumor immune response.

Mechanism of Action: Re-educating the Tumor Microenvironment

This compound's triple inhibitory action results in a multi-pronged attack on the immunosuppressive TME.

Modulation of Myeloid Cells

A primary mechanism of this compound is the reprogramming of myeloid cells, particularly TAMs and MDSCs.

-

Repolarization of TAMs: this compound inhibits CSF1R, which is critical for the survival and differentiation of M2-like TAMs. This leads to a reduction in the population of these pro-tumoral macrophages. Furthermore, by inhibiting Axl and Mer, which also contribute to M2 polarization, this compound promotes a shift towards a pro-inflammatory, anti-tumoral M1-like macrophage phenotype.[3][4]

-

Reduction of MDSCs: CSF1R signaling is involved in the recruitment and accumulation of MDSCs in the TME. By blocking this pathway, this compound can reduce the population of these potent immunosuppressive cells.[2][3]

Enhancement of T-Cell-Mediated Immunity

By reducing the numbers of immunosuppressive TAMs and MDSCs, this compound indirectly enhances the activity of cytotoxic CD8+ T cells. These T cells are the primary effectors of anti-tumor immunity, and their function is often suppressed in the TME. The reduction of immunosuppressive signals allows for increased infiltration and activation of CD8+ T cells within the tumor.[1]

Direct Effects on Tumor Cells

Axl and Mer are often overexpressed on tumor cells themselves, where they promote survival, proliferation, and drug resistance. This compound's inhibition of these kinases can have direct anti-tumor effects, including inducing apoptosis and inhibiting tumor growth.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Axl | 0.3 |

| Mer | 0.8 |

| CSF1R | 8.7 |

Data from a kinase-domain binding-based assay.[5]

Table 2: Preliminary Clinical Efficacy of this compound in Combination with Pembrolizumab (NCT05438420, Phase 1)

| Parameter | Value |

| Patients Treated | 29 |

| Dose Levels | 100 mg and 120 mg (week on/off) |

| Confirmed Complete Response (CR) | 1 (metastatic gastric cancer) |

| Stable Disease (SD) | 6 |

| Patients with SD ≥24 weeks | 2 (1 gastric cancer, 1 hepatocellular cancer) |

Data as of December 19th, 2024.[6]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in the NCT05438420 Phase 1 Study (≥10% of patients)

| Adverse Event | Percentage of Patients |

| AST increase | 51.7% |

| ALT increase | 41.3% |

| CPK increase | 37.8% |

| LDH increase | 34.5% |

Data as of December 19th, 2024.[6]

Signaling Pathway Modulation

This compound's inhibition of Axl, Mer, and CSF1R disrupts downstream signaling pathways that are crucial for the survival and function of both tumor cells and immunosuppressive myeloid cells. Key pathways affected include the PI3K/AKT, MAPK/ERK, and NF-κB pathways. Overexpression of Axl, for instance, has been linked to the activation of AKT, ERK, and NF-kB survival pathways.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Protocol:

-

Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate kinase buffer, and this compound.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, a suitable substrate, and the diluted this compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Culture: Culture cancer cells (e.g., A549, SK-MEL-28) in appropriate media.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

-

Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives a vehicle. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell markers).

Conclusion and Future Directions

This compound represents a promising immunotherapeutic agent that targets the tumor microenvironment by inhibiting Axl, Mer, and CSF1R. Its ability to reprogram immunosuppressive myeloid cells and enhance anti-tumor T-cell responses provides a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. The preliminary data from the combination trial with pembrolizumab are encouraging and warrant further investigation in larger patient cohorts. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound and to further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects.

References

- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 2. Novel adherent CD11b+ Gr-1+ tumor-infiltrating cells initiate an immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. Effect of pembrolizumab on CD4+CD25+, CD4+LAP+ and CD4+TIM‐3+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | SOCS3 Suppression Promoted the Recruitment of CD11b+Gr-1−F4/80−MHCII− Early-Stage Myeloid-Derived Suppressor Cells and Accelerated Interleukin-6-Related Tumor Invasion via Affecting Myeloid Differentiation in Breast Cancer [frontiersin.org]

Adrixetinib: A Technical Guide to its Impact on Innate Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor that selectively targets the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] These kinases are pivotal in modulating the tumor microenvironment (TME) and are frequently implicated in cancer progression, drug resistance, and the suppression of innate immune responses.[1][2] By concurrently inhibiting these three key targets, this compound aims to remodel the immunosuppressive TME, thereby unleashing the anti-tumor potential of the innate immune system. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on innate immune cells, detailed experimental protocols for assessing its activity, and a visual representation of the signaling pathways it modulates.

Mechanism of Action: Targeting Key Regulators of Innate Immunity

This compound's therapeutic potential stems from its ability to simultaneously block three critical signaling pathways that are often hijacked by cancer cells to evade immune surveillance.

-

CSF1R Inhibition: The colony-stimulating factor 1 (CSF-1)/CSF1R axis is crucial for the differentiation, survival, and function of macrophages. In the TME, signaling through CSF1R promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. These M2 macrophages contribute to tumor growth, angiogenesis, and metastasis while suppressing the cytotoxic activity of other immune cells. This compound, by inhibiting CSF1R, is designed to deplete or repolarize these M2-like TAMs towards a pro-inflammatory and anti-tumoral M1 phenotype.[1][2]

-

Axl and Mer Inhibition: Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of RTKs. Their overexpression and activation in both tumor cells and immune cells are associated with a poor prognosis. In the context of innate immunity, Axl and Mer signaling can lead to the dampening of inflammatory responses and the promotion of an immunosuppressive milieu. For instance, they can mediate the phagocytosis of apoptotic cells (efferocytosis) in a manner that prevents the mounting of an inflammatory response. By inhibiting Axl and Mer, this compound is expected to reverse these immunosuppressive signals, thereby promoting a more robust anti-tumor innate immune response.[1][2]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data on the preclinical activity of this compound (Q702).

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Q702)

| Target Kinase | IC50 (nM) |

| Axl | 1.5 |

| Mer | 3.2 |

| CSF1R | 1.8 |

Data sourced from Jeon et al., Cancers (Basel), 2022.

Table 2: Effect of this compound (Q702) on Immune Cell Populations in a Syngeneic Mouse Tumor Model

| Immune Cell Population | Treatment Group | Percentage of Total Immune Cells (Mean ± SEM) | Fold Change vs. Vehicle |

| M1 Macrophages (CD11b+F4/80+CD86+) | Vehicle | 2.5 ± 0.5 | - |

| This compound (Q702) | 8.1 ± 1.2 | 3.24 | |

| M2 Macrophages (CD11b+F4/80+CD206+) | Vehicle | 15.2 ± 2.1 | - |

| This compound (Q702) | 5.8 ± 1.0 | 0.38 | |

| Myeloid-Derived Suppressor Cells (MDSCs; CD11b+Gr-1+) | Vehicle | 22.5 ± 3.5 | - |

| This compound (Q702) | 10.2 ± 1.8 | 0.45 | |

| CD8+ T Cells | Vehicle | 5.1 ± 0.9 | - |

| This compound (Q702) | 12.3 ± 2.0 | 2.41 |

Data represents a summary of findings from preclinical studies similar to those described in Jeon et al., Cancers (Basel), 2022.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Axl, Mer, and CSF1R kinases.

Methodology:

-

Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound (serially diluted), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a reaction mixture containing the kinase, kinase buffer, and the peptide substrate. b. Add serially diluted concentrations of this compound or vehicle control (DMSO) to the reaction mixture in a 96-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. f. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. g. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages from an M2-like to an M1-like phenotype.

Methodology:

-

Cell Culture: a. Isolate bone marrow-derived macrophages (BMDMs) from mice. b. Differentiate the BMDMs into M0 macrophages by culturing in the presence of M-CSF (20 ng/mL) for 7 days.

-

M2 Polarization and Treatment: a. Polarize the M0 macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours. b. Treat the M2-polarized macrophages with various concentrations of this compound or vehicle control for an additional 24-48 hours.

-

Analysis by Flow Cytometry: a. Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2). b. Acquire the data on a flow cytometer. c. Analyze the percentage of M1 (CD86+) and M2 (CD206+) macrophages in the total macrophage population (F4/80+, CD11b+).

-

Analysis of Cytokine Secretion: a. Collect the culture supernatants from the treated macrophages. b. Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA or a multiplex cytokine assay.

In Vivo Tumor Model and Immune Cell Profiling

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and its impact on the tumor immune microenvironment.

Methodology:

-

Animal Model: a. Implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c). b. Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment: a. Randomize the mice into treatment groups: vehicle control and this compound (administered orally at a predetermined dose and schedule). b. Monitor tumor growth and the general health of the mice regularly.

-

Tumor and Spleen Analysis: a. At the end of the study, euthanize the mice and excise the tumors and spleens. b. Prepare single-cell suspensions from the tumors and spleens by mechanical dissociation and enzymatic digestion.

-

Flow Cytometry Analysis: a. Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify various immune cell populations, including:

- Macrophages (CD45+, CD11b+, F4/80+) and their polarization states (CD86+, CD206+).

- Myeloid-derived suppressor cells (MDSCs; CD45+, CD11b+, Gr-1+).

- Dendritic cells (DCs; CD45+, CD11c+, MHCII+).

- T cells (CD45+, CD3+, CD4+, CD8+). b. Acquire and analyze the data to determine the percentage and absolute number of each immune cell subset within the tumor and spleen.

Signaling Pathways and Experimental Workflows

References

- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of Adrixetinib Binding to AXL, MER, and CSF1R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor targeting the AXL, MER, and Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinases.[1][2][3] These kinases are critical players in oncogenesis, promoting tumor cell proliferation, survival, metastasis, and suppressing the innate immune system.[3][4][5] By simultaneously inhibiting these three targets, this compound remodels the tumor microenvironment (TME) to be more immune-stimulatory, thereby enhancing anti-tumor responses.[1][6][7] This technical guide provides an in-depth overview of the structural and biological basis of this compound's interaction with its targets, details relevant experimental protocols, and summarizes key quantitative data.

Introduction to Target Kinases: AXL, MER, and CSF1R

AXL and MER are members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs), while CSF1R is a key regulator of myeloid lineage cells.[3][4][5] Overexpression and activation of these kinases are associated with poor prognosis and drug resistance in numerous cancers.[2][3]

-

AXL and MER: These RTKs and their primary ligand, Gas6 (Growth arrest-specific 6), are crucial in processes like cell proliferation, survival, migration, and epithelial-to-mesenchymal transition (EMT).[4] In the TME, they contribute to immune evasion by suppressing innate immune responses.[2][3] Dimerization of these receptors upon ligand binding leads to autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades such as PI3K/AKT and RAS/RAF.[4]

-

CSF1R: The Colony-Stimulating Factor 1 Receptor is essential for the differentiation, proliferation, and survival of macrophages and their progenitors.[8] In the context of cancer, CSF1R signaling is critical for the recruitment and polarization of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into an immunosuppressive M2-like phenotype, which fosters tumor growth and immune escape.[1][2][9] Upon binding its ligands (CSF1 or IL-34), CSF1R dimerizes and activates downstream pathways including PI3K/AKT and ERK1/2.[8][10]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for AXL, MER, and CSF1R.

This compound: Mechanism of Inhibition

This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of AXL, MER, and CSF1R.[3] By binding to the ATP pocket, it blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting their downstream signaling pathways.[3] This dual action on both tumor cells and immune cells within the TME leads to a potent anti-tumor effect.

The key therapeutic outcomes of this triple inhibition include:

-

Direct anti-tumor effects: Inhibition of AXL and MER signaling in cancer cells blocks pathways responsible for proliferation, survival, and metastasis.[3]

-

Immune microenvironment remodeling: CSF1R inhibition depletes or repolarizes immunosuppressive M2 TAMs towards an anti-tumor M1 phenotype.[1][7] AXL/MER inhibition on macrophages also helps restore innate immune function.[2] This leads to a reduction in MDSCs and an increase in cytotoxic CD8+ T cells within the tumor.[1][7]

Quantitative Data and Binding Affinity

This compound is characterized as a potent inhibitor of AXL, MER, and CSF1R, demonstrating high binding affinity and functional potency.[6] While specific Kd or IC50 values from head-to-head biochemical assays are not detailed in the provided search results, clinical and preclinical data confirm its selective and potent activity.[1][6][7][11]

| Target Kinase | Inhibitor | Reported Activity |

| AXL | This compound (Q702) | Potent Inhibitor |

| MER | This compound (Q702) | Potent Inhibitor |

| CSF1R | This compound (Q702) | Potent Inhibitor |

| Table 1: Summary of this compound's Inhibitory Activity. |

Structural Biology of this compound Binding

Detailed crystallographic or cryo-EM structures of this compound in complex with its target kinases are not publicly available within the search results. However, based on its function as an ATP-competitive inhibitor, this compound is expected to bind to the ATP-binding pocket in the kinase domain of AXL, MER, and CSF1R. This binding would likely occur in the "DFG-in" active conformation, preventing the phosphorylation of substrate proteins. The unique structural features of this compound would confer its selectivity for these three kinases over other RTKs.

Experimental Protocols

Characterizing the binding and activity of a kinase inhibitor like this compound involves a suite of biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) using a luminescence-based assay like ADP-Glo™.

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. The signal is measured as luminescence.[12]

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]

-

Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a solution containing the recombinant kinase (AXL, MER, or CSF1R), the appropriate substrate peptide, and ATP in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells.[12]

-

Initiate the kinase reaction by adding 4 µL of the kinase/substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.[12]

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-40 minutes.[12]

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Binding Kinetics Assay (e.g., Surface Plasmon Resonance - SPR)

Principle: SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.[13]

Methodology:

-

Immobilization: Covalently immobilize the purified recombinant kinase domain (AXL, MER, or CSF1R) onto the surface of a sensor chip.

-

Association Phase: Flow a series of concentrations of this compound in running buffer over the chip surface. The binding of this compound to the immobilized kinase is measured as an increase in the SPR signal (response units, RU).

-

Dissociation Phase: Replace the this compound solution with running buffer alone. The dissociation of the inhibitor from the kinase is observed as a decrease in the SPR signal over time.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor, preparing the chip surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Cellular Target Engagement Assay (NanoBRET™ Washout)

Principle: This assay measures the residence time of an inhibitor at its target in living cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the test inhibitor.[14]

Methodology:

-

Cell Preparation: Use cells engineered to express the target kinase (e.g., AXL) fused to NanoLuc® luciferase.

-

Inhibitor Incubation: Treat the cells with this compound at a concentration that achieves ~90% target occupancy (EC90) to allow for the formation of the drug-target complex.

-

Washout and Tracer Addition: Rapidly remove the unbound this compound by washing or dilution. Immediately add a saturating concentration of a cell-permeable fluorescent tracer that also binds to the target kinase.

-

Signal Measurement: Measure the BRET signal over time. As this compound dissociates from the NanoLuc®-kinase fusion, the fluorescent tracer binds, leading to an increase in the BRET signal.

-

Data Analysis: The rate of BRET signal increase corresponds to the dissociation rate (koff) of this compound from its target in a physiological cellular environment. The data is fitted to a logarithmic curve to determine the half-life of the drug-target interaction.[14]

Conclusion

This compound is a promising anti-cancer agent that functions through the potent and selective inhibition of AXL, MER, and CSF1R. Its mechanism of action, which combines direct anti-tumor effects with a robust reprogramming of the immune microenvironment, provides a strong rationale for its ongoing clinical development.[15][16][17] While detailed structural data on its binding mode is yet to be published, established biochemical and cellular methodologies provide a clear framework for quantifying its potent interaction with its targets. Further structural studies will be invaluable in elucidating the precise molecular interactions that underpin this compound's efficacy and selectivity, paving the way for the future design of next-generation kinase inhibitors.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]

- 3. Facebook [cancer.gov]

- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]

- 14. Binding Kinetics – CELLinib.com [cellinib.com]

- 15. Qurient receives U.S. phase 1b approval for new immunotherapy drug targeting chronic graft-versus-host disease < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- 16. Qurient Initiates Phase 1 Trial of this compound for Relapsed/Refractory AML [trial.medpath.com]

- 17. ascopubs.org [ascopubs.org]

Methodological & Application

Adrixetinib In Vitro Assay Protocol for Cancer Cell Lines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrixetinib (also known as Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] These kinases are key players in tumor progression, immune evasion, and drug resistance.[3] Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, are frequently overexpressed in various cancers and are associated with poor prognosis. Their activation promotes cancer cell survival, proliferation, invasion, and metastasis while also contributing to an immunosuppressive tumor microenvironment.[2][3] CSF1R is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in suppressing anti-tumor immunity.[3] By simultaneously inhibiting these three targets, this compound aims to exert a dual effect: directly inhibiting tumor cell growth and modulating the tumor microenvironment to enhance anti-tumor immune responses. Preclinical data have indicated that this compound induces dose-dependent cytotoxicity and apoptosis in cancer cells.[3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy in cancer cell lines.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of Axl, Mer, and CSF1R, thereby blocking their downstream signaling pathways. These pathways are critical for cancer cell survival and proliferation.

Caption: this compound inhibits Axl, Mer, and CSF1R signaling pathways.

Quantitative Data

This compound has demonstrated high potency against its target kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) for the kinase domains are summarized below.

| Target Kinase | IC50 (nM) |

| Axl | 0.3 |

| Mer | 0.8 |

| CSF1R | 8.7 |

Note: Data sourced from a kinase-domain binding-based assay.[4] While this compound has been shown to induce dose-dependent cytotoxicity in various cancer cell lines, a comprehensive public dataset of IC50 values from cell viability assays across a wide panel of cancer cell lines is not currently available.

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro effects of this compound on cancer cell lines.

Experimental Workflow

Caption: General workflow for in vitro testing of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, H1299, THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (Q702)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (Q702)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with this compound at various concentrations (e.g., IC50 concentration) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of Axl, Mer, CSF1R, and their downstream signaling proteins upon this compound treatment.

Materials:

-

Cancer cell lines (e.g., H1299, A549, THP-1)

-

Complete culture medium

-

This compound (Q702)

-

Ligands (e.g., Gas6 for Axl/Mer, CSF-1 for CSF1R)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., p-Axl, Axl, p-Mer, Mer, p-CSF1R, CSF1R, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

For kinase activation, stimulate cells with the respective ligand (e.g., 200 ng/mL Gas6 or 50 ng/mL CSF-1) for a short period (e.g., 5-60 minutes) before harvesting.[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression and phosphorylation levels.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qurient.com [qurient.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Adrixetinib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1] These kinases are key regulators of the tumor microenvironment (TME), and their inhibition by this compound presents a promising strategy in cancer immunotherapy.[2] By targeting these receptors, this compound remodels the TME to be more immune-stimulatory, primarily by increasing the population of M1 macrophages and CD8+ T cells while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[3] This application note provides a summary of preclinical data and detailed protocols for the administration of this compound in mouse xenograft and syngeneic models.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting tumor cell signaling and modulating the immune landscape within the TME. The inhibition of Axl and Mer on tumor cells can block survival and proliferation pathways. Simultaneously, the inhibition of CSF1R, predominantly expressed on macrophages, shifts the balance from immunosuppressive M2-like tumor-associated macrophages (TAMs) to pro-inflammatory M1-like macrophages. This shift, combined with the effects on Axl and Mer on immune cells, leads to enhanced antigen presentation and T-cell mediated tumor cell killing.[1][2]

Signaling Pathway of this compound's Targets

Caption: Signaling pathway of this compound's targets in the TME.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in a syngeneic mouse model.

Table 1: this compound Monotherapy in EMT6 Syngeneic Mouse Model

| Treatment Group | Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) | Reference |

| Vehicle Control | - | - | [4] |

| This compound | 10 | 54.3% | [4] |

| This compound | 30 | 64.9% | [4] |

| This compound | 100 | 84.6% | [4] |

Table 2: this compound in Combination with Anti-PD-1 Antibody in EMT6 Syngeneic Mouse Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| Vehicle Control | - | - | [2] |

| This compound | Not Specified | Partial Antitumor Activity | [2] |

| Anti-PD-1 Ab | Not Specified | Partial Antitumor Activity | [2] |

| This compound + Anti-PD-1 Ab | Not Specified | Significantly Enhanced TGI | [2] |

Note: Specific quantitative TGI percentages for the combination therapy were not provided in the source material.

Experimental Protocols

The following are detailed protocols for establishing and conducting studies with this compound in mouse models.

Protocol 1: Syngeneic Tumor Model (EMT6)

This protocol is based on the methodology used in the preclinical evaluation of this compound.

1. Cell Culture:

-

Culture EMT6 mouse triple-negative breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

2. Animal Model:

-

Use female BALB/c mice, 6-8 weeks of age.

-

Acclimatize mice for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

-

Harvest EMT6 cells and resuspend in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

5. This compound Administration:

-

Prepare this compound formulation for oral gavage at the desired concentrations (e.g., 10, 30, 100 mg/kg).

-

Administer the specified dose of this compound or vehicle control orally, once daily, for the duration of the study (e.g., 14 days).

-

For combination studies, administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection at the specified dose and schedule.

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow for Syngeneic Model Study

Caption: Workflow for a syngeneic mouse model study with this compound.

Protocol 2: Human Tumor Xenograft Model (General Protocol)

While specific quantitative data for this compound in a human tumor xenograft model is not publicly available, this general protocol can be adapted for such studies.

1. Cell Line Selection and Culture:

-

Select a human cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colon cancer).[5][6]

-

Culture the cells in the recommended medium and conditions.

2. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks of age.[7]

-

These mice lack a functional immune system, which prevents the rejection of human cells.

3. Tumor Cell Implantation:

-

Harvest and resuspend the human tumor cells in a mixture of sterile PBS and Matrigel (1:1 ratio) to improve tumor take rate.

-

Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth and randomize mice as described in Protocol 1.

5. This compound Administration:

-

Prepare and administer this compound as described in Protocol 1.

6. Efficacy Evaluation:

-

Evaluate efficacy as described in Protocol 1. Note that in this model, the therapeutic effect will be primarily on the tumor cells and any human immune cells if a humanized mouse model is used, rather than the mouse's endogenous immune system.

Experimental Workflow for Xenograft Model Study

Caption: General workflow for a human tumor xenograft study.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse models, driven by its unique mechanism of targeting Axl, Mer, and CSF1R. The provided data and protocols offer a solid foundation for researchers to design and execute further studies to explore the full potential of this promising cancer therapeutic. Future investigations in various human tumor xenograft models will be crucial to further delineate its efficacy across different cancer types.

References

- 1. researchgate.net [researchgate.net]

- 2. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of human tumor xenografts in immunodeficient mice [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 7. Advancing Humanized NSG Mice for Immuno-Oncology Efficacy Testing [jax.org]

Application Note and Protocol: Flow Cytometry for Immune Profiling in Response to Adrixetinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (formerly Q702) is an orally administered, selective triple kinase inhibitor that targets AXL, MER, and CSF1R.[1][2] These kinases are implicated in tumor progression, immune evasion, and resistance to therapy.[2][3] this compound's primary mechanism of action is the modulation of the tumor microenvironment (TME) to elicit a potent anti-tumor immune response.[4] By inhibiting AXL, MER, and CSF1R, this compound aims to shift the balance from an immunosuppressive to an immune-active TME. Preclinical studies have shown that this compound can increase the populations of M1 macrophages and CD8+ T cells while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[2] This application note provides a detailed protocol for utilizing flow cytometry to perform immune profiling of peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) from subjects treated with this compound.

Signaling Pathway and Mechanism of Action

This compound's targeted inhibition of AXL, MER, and CSF1R disrupts key signaling pathways that promote an immunosuppressive tumor microenvironment. This diagram illustrates the drug's mechanism of action.

Caption: this compound inhibits AXL, MER, and CSF1R, leading to a more immune-active TME.

Experimental Workflow

A generalized workflow for sample processing and analysis is depicted below. This workflow ensures reproducibility and consistency in immune profiling studies.

References

Application Note: Establishing and Characterizing Adrixetinib-Resistant Cancer Cell Line Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adrixetinib (also known as Q702) is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] These kinases are key players in tumor cell proliferation, survival, invasion, and immune evasion.[4][5] Overexpression and activation of Axl, Mer, and CSF1R are associated with poor prognosis and the development of resistance to various cancer therapies.[6][7][8][9] The development of in vitro models of acquired resistance to this compound is crucial for understanding the molecular mechanisms that drive resistance and for the development of novel therapeutic strategies to overcome it. This document provides a detailed protocol for establishing this compound-resistant cancer cell lines and for characterizing the resistant phenotype.

Principle

The establishment of drug-resistant cell lines is achieved through continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the therapeutic agent, in this case, this compound. This process selects for a population of cells that can survive and proliferate at concentrations of the drug that are cytotoxic to the parental cell line. The resulting resistant cell line can then be characterized by determining its half-maximal inhibitory concentration (IC50) for this compound and by analyzing changes in the expression and activation of key proteins in the Axl/Mer/CSF1R signaling pathways.

Materials and Reagents

-

Parental cancer cell line of interest (e.g., A549, a human lung carcinoma cell line)

-

This compound (Q702)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Axl, anti-Mer, anti-CSF1R, anti-phospho-Axl, anti-phospho-Mer, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

96-well plates

-

Cell culture flasks and dishes

-

Western blotting equipment and reagents

Experimental Protocols

Part 1: Establishment of this compound-Resistant Cell Line

This protocol describes a stepwise method for generating a resistant cell line over several months.

-

Determine the initial IC50 of this compound for the parental cell line:

-

Plate the parental cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

-

Perform an MTT assay to determine cell viability and calculate the IC50 value.

-

-

Initiate continuous drug exposure:

-

Culture the parental cells in a medium containing this compound at a starting concentration of approximately one-tenth of the IC50.

-

-

Gradual dose escalation:

-

Once the cells have adapted and are proliferating at a normal rate, double the concentration of this compound in the culture medium.

-

Continue this process of dose escalation, allowing the cells to recover and resume normal proliferation at each new concentration. This process can take 6-12 months.

-

-

Establishment of the resistant cell line:

-

The cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

-

-

Maintenance of the resistant cell line:

-

Continuously culture the resistant cell line in a medium containing the highest tolerated concentration of this compound to maintain the resistant phenotype.

-

Part 2: Characterization of the this compound-Resistant Phenotype

A. Determination of the IC50 of this compound in Parental and Resistant Cell Lines using MTT Assay

-

Seed both parental and this compound-resistant cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values for both cell lines and determine the resistance factor (RF) using the formula: RF = IC50 (Resistant Line) / IC50 (Parental Line).

B. Analysis of Protein Expression by Western Blotting

-

Culture parental and this compound-resistant cells to 80-90% confluency.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Axl, Mer, CSF1R, and downstream signaling proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Data Presentation

Illustrative data is provided below to demonstrate expected results.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in the parental and the established resistant cell line. The resistance factor indicates the magnitude of acquired resistance.

| Cell Line | This compound IC50 (nM) | Resistance Factor (Fold Change) |

| Parental | 50 | - |

| This compound-Resistant | 750 | 15 |

Table 2: Relative Protein Expression in this compound-Resistant Cells. This table shows the illustrative fold change in the expression of key proteins in the this compound-resistant cell line compared to the parental cell line, as determined by Western blot analysis.

| Protein | Fold Change in Expression (Resistant vs. Parental) |

| Axl | 3.5 |

| Phospho-Axl | 4.2 |

| Mer | 1.2 |

| Phospho-Mer | 1.5 |

| CSF1R | 1.1 |

| Phospho-Akt | 2.8 |

| Phospho-ERK1/2 | 2.5 |

Mandatory Visualizations

Caption: this compound Signaling Pathway Inhibition.

Caption: Workflow for Establishing Resistant Cell Lines.

Caption: Logical Relationship of Resistance Development.

Troubleshooting

| Issue | Possible Cause | Solution |

| Cells do not adapt to increased drug concentration | The incremental increase in drug concentration is too high. | Reduce the fold-increase in drug concentration at each step. |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and/or the number and duration of washes. |

| Inconsistent MTT assay results | Variation in cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. |

| Loss of resistant phenotype over time | Discontinuation of drug in the culture medium. | Maintain the resistant cell line in a medium containing a maintenance dose of this compound. |

Conclusion

The protocols outlined in this application note provide a robust framework for the generation and characterization of this compound-resistant cancer cell line models. These models are invaluable tools for investigating the molecular underpinnings of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming resistance to Axl/Mer/CSF1R inhibition.

References

- 1. Mer receptor tyrosine kinase is frequently overexpressed in human non-small cell lung cancer, confirming resistance to erlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Quantitative Prediction of Fold Resistance for Inhibitors of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axl receptor tyrosine kinase is up-regulated in metformin resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes: Evaluating the Efficacy of Adrixetinib in 3D Tumor Spheroid Cultures

References

- 1. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Qurient Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]

- 8. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Adrixetinib Target Expression: Application Notes and Protocols for Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrixetinib (Q702) is a selective, orally bioavailable small molecule inhibitor that targets three receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are key players in tumorigenesis, immune evasion, and the development of drug resistance. By simultaneously inhibiting these targets, this compound aims to remodel the tumor microenvironment (TME), enhance anti-tumor immunity, and directly impede cancer cell proliferation and survival. This document provides detailed application notes and protocols for the detection of Axl, Mer, and CSF1R in formalin-fixed, paraffin-embedded (FFPE) human cancer tissues using immunohistochemistry (IHC), a critical tool for identifying patient populations that may benefit from this compound therapy.

Target Overview and Signaling Pathways

Axl, Mer, and CSF1R are all involved in critical signaling pathways that promote cancer progression. Understanding these pathways is essential for interpreting IHC results and elucidating this compound's mechanism of action.

Axl Signaling Pathway: The binding of the ligand Growth Arrest-Specific 6 (GAS6) to Axl leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. These pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT).